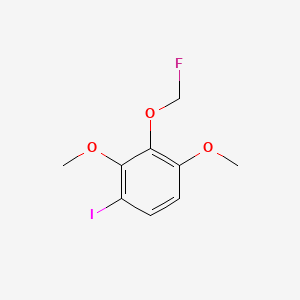
Dimethyl 8-methylquinoline-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 8-methylquinoline-2,4-dicarboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of two ester groups at positions 2 and 4 of the quinoline ring, along with a methyl group at position 8.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 8-methylquinoline-2,4-dicarboxylate can be achieved through a metal-free, one-pot protocol. This involves the reaction of aryl amines with dimethyl acetylenedicarboxylate in the presence of 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The reaction proceeds efficiently, forming one C–N and two C–C bonds, and offers high regioselectivity and good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure consistency, yield, and purity while minimizing waste and cost.
化学反応の分析
Types of Reactions: Dimethyl 8-methylquinoline-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups to alcohols or other functional groups.
Substitution: The methyl group at position 8 can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce alcohol derivatives.
科学的研究の応用
Dimethyl 8-methylquinoline-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Medicine: The compound can be used in drug discovery and development, particularly for designing new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl 8-methylquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication and repair processes. The exact mechanism depends on the specific biological activity being targeted.
類似化合物との比較
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Known for its antitumor activity.
2,4-Diphenyl-2-methyl-1,2-dihydroquinoline: Synthesized through condensation and cyclization reactions.
Uniqueness: Dimethyl 8-methylquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its synthesis is also notable for being metal-free and environmentally friendly .
特性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
dimethyl 8-methylquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-8-5-4-6-9-10(13(16)18-2)7-11(14(17)19-3)15-12(8)9/h4-7H,1-3H3 |
InChIキー |
BDWNGHJVMJFSJS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)








![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)

